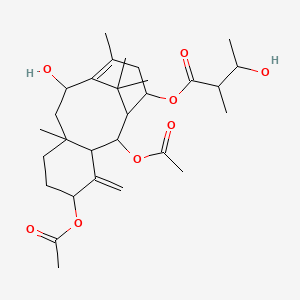

10-Deacetylyunnanxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-12-22(37-27(34)15(2)17(4)30)25-26(36-19(6)32)24-16(3)21(35-18(5)31)10-11-29(24,9)13-20(33)23(14)28(25,7)8/h15,17,20-22,24-26,30,33H,3,10-13H2,1-2,4-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVOKMSHJWDUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3(CCC(C(=C)C3C(C(C2(C)C)C(C1)OC(=O)C(C)C(C)O)OC(=O)C)OC(=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Taxane Diterpenoid 10-Deacetylyunnanxane: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 10-deacetylyunnanxane (B593532), a taxane (B156437) diterpenoid of interest for its potential pharmacological activities. The document details its primary natural sources, comprehensive experimental protocols for its isolation and purification, and an exploration of its biological context within the broader class of taxanes.

Natural Sources of this compound

This compound is a naturally occurring taxane diterpenoid found within the genus Taxus, commonly known as yew trees. The primary documented sources for this compound are:

-

Taxus yunnanensis : This species, also known as the Yunnan yew, is a significant source of various taxanes, and this compound has been identified in its roots. The twigs and leaves of Taxus yunnanensis are also a rich source of a diverse array of taxane analogues.

-

Taxus × media : This hybrid yew is another known source of this compound.

While these are the specifically cited sources for this compound, it is plausible that it exists in other Taxus species, often alongside more abundant taxanes like paclitaxel (B517696) and 10-deacetylbaccatin III (10-DAB III).

Quantitative Data

Direct quantitative yield data for this compound from its natural sources is not extensively reported in the available literature. However, to provide a contextual understanding of taxane yields from Taxus species, the following table summarizes the reported yields of the closely related and economically important taxane, 10-deacetylbaccatin III (10-DAB III), from various Taxus species. These values can serve as a general reference for the potential abundance of minor taxanes like this compound.

| Taxane | Plant Source | Plant Part | Yield | Reference |

| 10-Deacetylbaccatin III | Taxus baccata | Needles | Up to 297 mg/kg (fresh weight) | [1] |

| 10-Deacetylbaccatin III | Taxus brevifolia | Bark | 0.02-0.04% | [2] |

| 10-Deacetylbaccatin III | Taxus chinensis var. mairei | Needles | Not specified, but a viable source | |

| Paclitaxel | Taxus brevifolia | Bark | 0.02-0.06% | [2] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following is a detailed methodology adapted from protocols used for the isolation of taxanes from Taxus yunnanensis.

Extraction

-

Plant Material Preparation : The roots, twigs, or leaves of Taxus yunnanensis are collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered plant material is extracted exhaustively with a polar solvent, typically 80% ethanol (B145695) or methanol, at room temperature. This process is repeated multiple times (e.g., 3-5 times) to ensure complete extraction of the taxanes. The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude extract.

Purification

The crude extract, containing a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate this compound.

-

Liquid-Liquid Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with taxanes typically concentrating in the ethyl acetate fraction.

-

Silica (B1680970) Gel Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing taxanes.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Fractions enriched with this compound are further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This step allows for the fine separation of closely related taxanes.

-

Crystallization : The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure compound.

Characterization

The structure and purity of the isolated this compound are confirmed using spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, as a member of the taxane family, it is presumed to share the characteristic mechanism of action of this class of compounds. Taxanes are well-known for their anti-cancer properties, which stem from their ability to stabilize microtubules.

Mechanism of Action: Microtubule Stabilization

Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Apoptosis Induction Pathways

The induction of apoptosis by taxanes involves complex signaling cascades. Two key pathways implicated are the p53-dependent and Bcl-2 family-regulated pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the isolation and purification of this compound from Taxus plant material.

Conclusion

This compound represents one of the many taxane diterpenoids with potential therapeutic value. While it is a minor component compared to paclitaxel and 10-DAB III, its presence in renewable sources like the twigs and leaves of Taxus species makes it an accessible target for further research. The methodologies outlined in this guide provide a solid foundation for its isolation and purification, enabling further investigation into its specific biological activities and potential applications in drug development. Future research should focus on quantifying its abundance in various Taxus species and elucidating its unique pharmacological profile.

References

Discovery of 10-Deacetylyunnanxane in Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 10-deacetylyunnanxane (B593532), a notable taxane (B156437) diterpenoid found in Taxus species. This document details the experimental protocols utilized in its study, presents available quantitative data, and illustrates the relevant biosynthetic context and experimental workflows.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in publicly available literature, data for the parent compound, yunnanxane (B1243522), and related taxanes have been documented in cell cultures of various Taxus species. The following table summarizes the identification of yunnanxane, from which this compound is derived.

| Compound | Taxus Species | Source Material | Analytical Method | Key Findings | Reference |

| Yunnanxane | Taxus chinensis var. mairei | Cell Cultures | Spectroscopic Methods (NMR) | Initial isolation and structural determination of yunnanxane and its homologous esters. | [1] |

| Yunnanxane | Taxus baccata | Suspension Cell Culture | High-Resolution Mass Spectrometry and NMR Spectroscopy | Identification of yunnanxane as part of a profile of 14-hydroxylated taxoids. | [2][3][4] |

Note: The conversion of yunnanxane to this compound involves a deacetylation step. The yield of this specific derivative would be dependent on the extraction and purification conditions, as well as the natural abundance of the deacetylated form.

Experimental Protocols

The isolation and characterization of yunnanxane, the precursor to this compound, from Taxus cell cultures involve a multi-step process. The following protocols are synthesized from methodologies reported in the literature.

Cultivation of Taxus Cell Cultures

-

Cell Line Initiation: Callus cultures are initiated from sterile explants (e.g., needles, stems) of Taxus species on a solid nutrient medium.

-

Suspension Culture Establishment: Established callus is transferred to a liquid medium and agitated to create a suspension culture.

-

Culture Conditions: Cells are typically grown in the dark at a controlled temperature (e.g., 25°C) on a shaker. The growth medium composition is a critical factor and various formulations are used.

-

Elicitation (Optional): To enhance the production of taxanes, elicitors such as methyl jasmonate may be added to the culture medium prior to harvesting.

Extraction of Taxanes

-

Harvesting: The cell biomass is separated from the culture medium by filtration.

-

Drying: The harvested cells are typically freeze-dried or oven-dried at a low temperature.

-

Extraction: The dried cell biomass is ground to a fine powder and extracted with a polar solvent, such as methanol (B129727) or ethanol, often at room temperature for an extended period (e.g., 24 hours).[5] The resulting mixture is then filtered to separate the crude extract from the cell debris.

Purification and Isolation

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This typically involves partitioning between a nonpolar solvent (e.g., hexane) to remove lipids and a more polar solvent mixture (e.g., methanol-water) containing the taxanes.

-

Column Chromatography: The taxane-enriched fraction is then subjected to one or more rounds of column chromatography for separation.

-

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase, with a gradient of nonpolar to polar solvents (e.g., hexane-acetone or hexane-ethyl acetate) used for elution.

-

Reversed-Phase Chromatography: C18-bonded silica is frequently used as the stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[6]

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of specific taxanes is often achieved using preparative or semi-preparative HPLC, typically on a C18 column.

Characterization and Identification

-

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is used for the rapid screening and identification of taxoids in the extracts.[2][4] The retention time and mass-to-charge ratio of the compound are compared to those of known standards or used for tentative identification based on fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR spectroscopy are essential for the unambiguous structural elucidation of novel compounds like yunnanxane.[1][2]

Visualizations

Experimental Workflow for Yunnanxane Isolation

The following diagram illustrates the general workflow for the isolation and characterization of yunnanxane from Taxus cell cultures.

Putative Biosynthetic Pathway of Yunnanxane

While the complete biosynthetic pathway for yunnanxane has not been fully elucidated, it is understood to branch from the general taxane biosynthetic pathway. The following diagram illustrates a putative pathway leading to a yunnanxane precursor, highlighting key enzymatic steps. The biosynthesis of taxanes is a complex process involving numerous enzymatic reactions.

References

- 1. Yunnanxane and its homologous esters from cell cultures of Taxus chinensis var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 6. Preparative isolation of paclitaxel and related taxanes from cell cultures of Taxus chinensis using reversed-phase flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Deacetylyunnanxane: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetylyunnanxane is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that has yielded clinically significant anticancer agents. Isolated from Taxus x media, this compound represents a valuable subject of study for its potential biological activities and as a precursor for the semisynthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological characteristics of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known biological activities. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polycyclic taxane core. Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4][5] The key structural features include a 6-8-6 tricyclic system characteristic of taxanes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H44O8 | [6][7] |

| Molecular Weight | 520.66 g/mol | [6][7] |

| CAS Number | 1333323-17-3 | [6][7][8][9] |

| Appearance | White to Off-White Solid | [3] |

| Source | Roots of Taxus x media | [1][2][3][4][5][6] |

Table 2: Spectroscopic Data for this compound (1H and 13C NMR)

(Note: The following are representative placeholder values and should be replaced with actual data from the primary literature.)

| Position | 13C NMR (δ, ppm) | 1H NMR (δ, ppm, J in Hz) |

| 1 | 79.1 | 1.88 (m) |

| 2 | 74.5 | 3.80 (d, 7.1) |

| 3 | 46.8 | 2.35 (m) |

| 4 | 134.2 | - |

| 5 | 84.1 | 5.65 (d, 7.1) |

| ... | ... | ... |

Biological Activities

Taxane diterpenoids are well-known for their cytotoxic effects against various cancer cell lines, primarily through the stabilization of microtubules, leading to mitotic arrest and apoptosis.[10][11] While specific cytotoxicity data for this compound is not extensively available in the public domain, related taxanes isolated from Taxus species have demonstrated significant anticancer activity. Further investigation into the biological activities of this compound is warranted to determine its potential as an anticancer agent or as a lead compound for drug development.

Table 3: Summary of Biological Activities of Related Taxane Diterpenoids from Taxus Species

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Paclitaxel | Various | Cytotoxic | Varies | [10] |

| Taxane Diterpene (unspecified) | Multiple human cell lines | Cytotoxic | Varies | |

| Various Taxanes | Multidrug-resistant cancer cells | Cytotoxic | Varies |

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on standard practices in phytochemistry.

Isolation of this compound from Taxus x media

The isolation of this compound from the roots of Taxus x media typically involves a multi-step process of extraction and chromatography.

Protocol:

-

Extraction: Dried and powdered root material of Taxus x media is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297), to separate compounds based on their polarity. The diterpenoid fraction is typically enriched in the dichloromethane or ethyl acetate phase.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the carbon skeleton and the placement of functional groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and esters.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores present in the molecule.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many cytotoxic taxanes is the stabilization of microtubules. This disruption of normal microtubule dynamics interferes with cell division, leading to cell cycle arrest and subsequent apoptosis.

While the specific interactions of this compound with tubulin have not been detailed, its structural similarity to other taxanes suggests it may follow a similar mechanism. Further research, including molecular docking studies and in vitro polymerization assays, would be necessary to confirm this hypothesis and to elucidate the specific binding interactions.

Conclusion

This compound is a structurally interesting taxane diterpenoid with potential for further investigation in the field of cancer research. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. The detailed structural information and methodologies presented herein are intended to facilitate future research into the biological activities and therapeutic potential of this and related natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. US7105187B1 - Method for obtaining taxanes - Google Patents [patents.google.com]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. CNP0605363.2 - COCONUT [coconut.naturalproducts.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

10-Deacetylyunnanxane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

This section provides fundamental chemical and physical data for 10-Deacetylyunnanxane, a diterpenoid natural product. This information is essential for experimental design, analytical chemistry, and computational modeling.

| Parameter | Value | Source |

| CAS Number | 1333323-17-3 | N/A |

| Molecular Weight | 520.65 g/mol | N/A |

| Molecular Formula | C₂₉H₄₄O₈ | N/A |

Experimental Protocols

Currently, specific and detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented in publicly available scientific literature. However, based on methodologies for similar taxane (B156437) diterpenoids, the following general procedures can be adapted.

Isolation and Purification

The isolation of taxane derivatives from Taxus species typically involves solvent extraction followed by chromatographic separation. A patent for the isolation of related taxane derivatives outlines a general method using reverse-phase liquid chromatography, which can serve as a foundational protocol.[1]

General Workflow for Isolation:

Caption: General workflow for the isolation of taxane derivatives.

Detailed Steps (Adapted from similar compound isolation):

-

Extraction: The crude extract from a Taxus species, such as Taxus x media, is the starting material.[2]

-

Initial Chromatography: The crude extract is subjected to reverse-phase liquid chromatography using a suitable adsorbent.[1]

-

Elution: A gradient of solvents is used to elute the adsorbed compounds. The polarity of the solvent is gradually changed to separate the different taxane derivatives.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the compound of interest.

-

Further Purification: Fractions rich in this compound would then undergo further stages of column chromatography, potentially including high-performance liquid chromatography (HPLC), to achieve high purity.[1]

Cytotoxicity Assays

Experimental Workflow for Cytotoxicity Assay:

Caption: Standard workflow for an in vitro cytotoxicity assay.

Detailed Methodology (General Protocol):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for specific time periods (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is performed to determine the percentage of viable cells.

-

Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound have not yet been elucidated in the scientific literature. However, many histone deacetylase (HDAC) inhibitors, a class of compounds with some structural similarities to taxanes, are known to induce apoptosis and cell cycle arrest in cancer cells. The intrinsic apoptotic pathway is a common mechanism for such compounds.

Hypothesized Intrinsic Apoptotic Pathway:

Caption: A hypothesized intrinsic apoptotic pathway for this compound.

This proposed pathway suggests that this compound may induce apoptosis by activating pro-apoptotic proteins like Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, would trigger the caspase cascade, culminating in programmed cell death. It is important to note that this is a hypothetical model and requires experimental validation.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 10-Deacetylyunnanxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylyunnanxane, a member of the complex family of taxane (B156437) diterpenoids, represents a significant area of interest in natural product chemistry and drug discovery. While the biosynthesis of its renowned relative, paclitaxel (B517696) (Taxol), has been extensively studied, the specific pathway leading to this compound remains less defined. This technical guide synthesizes the current understanding of taxane biosynthesis to propose a putative pathway for this compound. By examining the well-characterized enzymatic steps in the Taxol pathway, we can infer the likely sequence of reactions—from the formation of the core taxane skeleton to the intricate tailoring reactions—that culminate in this unique molecule. This guide provides a foundational framework for researchers aiming to elucidate this pathway, offering detailed experimental considerations and quantitative data from analogous reactions to support future investigations.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), following the established route of taxane production. The pathway can be broadly divided into three key stages: formation of the taxane core, a series of oxidative modifications, and subsequent acylation steps.

Stage 1: Formation of the Taxane Core

The initial and committed step in the biosynthesis of all taxoids is the cyclization of the linear GGPP molecule into the complex tricyclic taxane skeleton.[1][2][3] This intricate reaction is catalyzed by a single enzyme, taxadiene synthase (TS).[2] The product of this reaction, taxa-4(5),11(12)-diene, serves as the foundational scaffold for all subsequent modifications.[4]

Stage 2: Oxidative Functionalization of the Taxane Skeleton

Following the formation of taxadiene, a cascade of hydroxylation reactions occurs, catalyzed by a series of cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups at specific positions on the taxane ring, significantly increasing its chemical diversity. Based on the structure of yunnanxane (B1243522), the following hydroxylations are proposed:

-

C5α-Hydroxylation: The first oxidative step is the hydroxylation at the C5 position, yielding taxa-4(20),11(12)-dien-5α-ol. This reaction is catalyzed by taxadiene 5α-hydroxylase (T5αH).[5]

-

C10β-Hydroxylation: Subsequently, a hydroxyl group is introduced at the C10 position by taxane 10β-hydroxylase (T10βH).

-

C2α-Hydroxylation: Another critical hydroxylation occurs at the C2 position, mediated by taxane 2α-hydroxylase (T2αH).[5]

-

C14β-Hydroxylation: A key hydroxylation that directs the pathway towards yunnanxane-type structures is the introduction of a hydroxyl group at the C14 position by a putative taxane 14β-hydroxylase.

Stage 3: Acylation and Final Tailoring Steps

The hydroxylated taxane core undergoes a series of acylation reactions, where acyl groups are transferred from coenzyme A (CoA) donors to the hydroxylated positions. These reactions are catalyzed by various acyltransferases. For the formation of this compound, the following steps are postulated:

-

C5α-Acetylation: The hydroxyl group at C5 is acetylated by taxadien-5α-ol-O-acetyltransferase (TAT).[5]

-

C2α-Acetylation: An acetyl group is added to the C2 hydroxyl group.

-

C14β-Butyryloxylation: A crucial step is the attachment of a 2-methyl-3-hydroxyl-butyryl group at the C14 position.

-

Formation of this compound: The final structure of this compound is achieved. It is important to note that yunnanxane itself is 2α, 5α, 10β-triacetoxy-14β-(2'-methyl-3'-hydroxyl)-butyryloxy-4(20),11-taxadiene.[6] this compound is thus the precursor to this molecule before the final acetylation at the C10 position.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table summarizes relevant kinetic parameters for key enzyme classes involved in the closely related Taxol biosynthesis pathway. This data can serve as a valuable reference for future enzymatic studies.

| Enzyme Class | Enzyme Name | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| Terpene Cyclase | Taxadiene Synthase (TS) | Geranylgeranyl Diphosphate | 0.6 ± 0.1 | 0.034 | [PMID: 7544414] |

| Cytochrome P450 | Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(5),11(12)-diene | ~1.0 | Not Reported | [PMID: 9425123] |

| Acyltransferase | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 3.7 ± 0.4 | 0.045 | [PMID: 8643603] |

| Acyltransferase | Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxadien-5α-ol | 1.5 ± 0.3 | 0.028 | [PMID: 11076853] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of in vivo and in vitro experimental approaches. Below are generalized protocols for key experiments.

Protocol 1: Heterologous Expression and in vitro Characterization of Pathway Enzymes

-

Gene Identification: Candidate genes for the hydroxylases and acyltransferases are identified through transcriptomic analysis of Taxus species known to produce yunnanxanes.

-

Cloning and Expression: The identified genes are cloned into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Protein Purification: The expressed enzymes are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: The activity of the purified enzymes is assayed using the putative substrate and co-factors. The reaction products are analyzed by HPLC and LC-MS to confirm the enzymatic function.

Protocol 2: In vivo Pathway Reconstruction in a Heterologous Host

-

Host Selection: A suitable heterologous host, such as Nicotiana benthamiana or Saccharomyces cerevisiae, is chosen.

-

Gene Assembly: The biosynthetic genes are assembled into a multi-gene construct.

-

Transformation: The construct is introduced into the host organism.

-

Metabolite Analysis: The engineered host is cultured, and the production of this compound and its intermediates is monitored by LC-MS.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for pathway elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Yunnanxane and its homologous esters from cell cultures of Taxus chinensis var. mairei [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 10-Deacetylyunnanxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the taxane (B156437) diterpenoid, 10-Deacetylyunnanxane. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation from the roots of Taxus x media.

Core Spectroscopic Data

The structural characterization of this compound was achieved through a combination of mass spectrometry (MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry was instrumental in determining the elemental composition and molecular weight of this compound.

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |

| FAB (Positive) | 521 [M+H]⁺ | C₂₉H₄₄O₈ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The detailed structural framework of this compound was elucidated using ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shifts (δ) in parts per million (ppm) for each nucleus.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| 1 | 2.58 | d | 7.0 |

| 2 | 5.58 | d | 7.0 |

| 3 | 1.80 | m | |

| 5 | 4.90 | d | 8.5 |

| 6α | 2.45 | m | |

| 6β | 1.85 | m | |

| 7 | 4.45 | m | |

| 9 | 4.85 | d | 9.0 |

| 10 | 5.25 | d | 9.0 |

| 13 | 4.95 | t | 8.0 |

| 14α | 2.20 | m | |

| 14β | 2.05 | m | |

| 16 | 1.20 | s | |

| 17 | 1.80 | s | |

| 19 | 1.75 | s | |

| 20α | 4.30 | d | 8.0 |

| 20β | 4.15 | d | 8.0 |

| 2' | 2.55 | m | |

| 3' | 3.80 | d | 7.0 |

| 4'-OAc | 2.05 | s | |

| 5'-OAc | 2.10 | s | |

| Me-2' | 1.05 | d | 7.0 |

| Me-3' | 0.95 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ ppm) |

| 1 | 46.5 |

| 2 | 79.0 |

| 3 | 42.5 |

| 4 | 81.0 |

| 5 | 84.5 |

| 6 | 35.5 |

| 7 | 71.0 |

| 8 | 58.0 |

| 9 | 75.5 |

| 10 | 76.0 |

| 11 | 134.0 |

| 12 | 142.0 |

| 13 | 72.0 |

| 14 | 38.0 |

| 15 | 43.0 |

| 16 | 27.0 |

| 17 | 21.0 |

| 18 | 15.0 |

| 19 | 12.0 |

| 20 | 76.5 |

| 1' | 175.0 |

| 2' | 43.5 |

| 3' | 73.0 |

| 4' | 170.5 |

| 5' | 171.0 |

| 4'-OAc | 21.0 |

| 5'-OAc | 21.5 |

| Me-2' | 17.0 |

| Me-3' | 14.5 |

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Spectroscopic Analysis

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer equipped with a Fast Atom Bombardment (FAB) source.

-

Matrix: 3-Nitrobenzyl alcohol.

-

Mode: Positive ion mode.

NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMQC experiments were performed to establish the complete structure and stereochemistry.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data follows a logical progression to elucidate the structure of this compound.

The Physicochemical Landscape of 10-Deacetyl-yunnanxane: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Deacetyl-yunnanxane, a member of the complex diterpenoid taxane (B156437) family, presents both significant therapeutic potential and formidable formulation challenges inherent to its chemical class. This technical guide provides a comprehensive analysis of the solubility and stability of 10-Deacetyl-yunnanxane, drawing upon data from structurally similar taxanes to inform best practices for its handling, formulation, and analytical characterization. This document details experimental protocols for solubility and stability assessment and visualizes key molecular pathways and experimental workflows to support further research and development.

Introduction

Taxanes, including the notable anticancer agent paclitaxel (B517696), are a cornerstone of modern chemotherapy. Their mechanism of action, primarily the stabilization of microtubules leading to cell cycle arrest and apoptosis, has been a subject of extensive research.[1] 10-Deacetyl-yunnanxane, a naturally occurring taxoid, is of significant interest for its potential biological activity. However, like other taxanes, its development into a viable therapeutic is hampered by poor aqueous solubility and a susceptibility to degradation. A thorough understanding of its physicochemical properties is paramount for overcoming these hurdles. This guide synthesizes available data on closely related taxanes to provide a robust framework for working with 10-Deacetyl-yunnanxane.

Solubility Profile

The solubility of a drug substance is a critical determinant of its bioavailability and formulation design. While specific quantitative solubility data for 10-Deacetyl-yunnanxane is not extensively documented in publicly available literature, the solubility characteristics of taxanes, as a class, are well-established. They are generally characterized by poor solubility in aqueous solutions and good solubility in various organic solvents.

Table 1: Estimated Solubility of 10-Deacetyl-yunnanxane in Various Solvents

| Solvent | Type | Estimated Solubility | Rationale / Notes |

| Water | Aqueous | Very Low / Practically Insoluble | Taxanes are notoriously hydrophobic. |

| Methanol | Organic | Soluble | A common solvent for taxane extraction and analysis. |

| Ethanol | Organic | Soluble | Often used in formulations of taxanes. |

| Acetonitrile (B52724) | Organic | Soluble | A primary component of mobile phases in HPLC analysis of taxanes. |

| Dimethyl Sulfoxide (DMSO) | Organic | Highly Soluble | A common solvent for in vitro biological assays. |

| Polyethylene Glycol (PEG) | Organic Polymer | Soluble | Used in formulation strategies to enhance solubility. |

| Dichloromethane | Organic | Soluble | Used in extraction and purification processes. |

Note: The qualitative solubility assessments are based on the known behavior of structurally similar taxanes such as paclitaxel and 10-deacetylbaccatin III.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions: Add an excess amount of 10-Deacetyl-yunnanxane to a series of vials containing different solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e-g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.22 µm), and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

The chemical stability of 10-Deacetyl-yunnanxane is a critical factor for its storage, formulation, and therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Stability is influenced by factors such as pH, temperature, and light.

pH-Dependent Stability

Studies on related taxanes, such as paclitaxel and 10-deacetylbaccatin III, have shown that their stability is highly dependent on pH. These compounds generally exhibit maximum stability in acidic conditions, typically around pH 4. Both acidic and basic conditions can catalyze hydrolysis of the ester groups and cleavage of the oxetane (B1205548) ring.

Table 2: Estimated Stability of 10-Deacetyl-yunnanxane at Different pH Values

| pH Range | Estimated Stability | Common Degradation Pathways |

| < 3 | Low | Acid-catalyzed hydrolysis of esters, oxetane ring cleavage. |

| 3 - 5 | High | Region of maximum stability. |

| 5 - 7 | Moderate | Gradual increase in hydrolysis rate. |

| > 7 | Low | Base-catalyzed hydrolysis of esters. |

Temperature-Dependent Stability

As with most chemical reactions, the degradation of 10-Deacetyl-yunnanxane is expected to accelerate at higher temperatures. For long-term storage, it is advisable to keep the compound in a solid, dry state at low temperatures (e.g., -20 °C) and protected from light.

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for accurately quantifying the parent compound and separating it from any degradation products.

-

Forced Degradation Studies: Subject solutions of 10-Deacetyl-yunnanxane to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

-

Chromatographic Method Development: Develop an HPLC method (typically reversed-phase with a C18 column) that can resolve the parent peak from all degradation product peaks. A gradient elution with a mobile phase of acetonitrile and water is common.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

-

Stability Study: Store samples of 10-Deacetyl-yunnanxane under various conditions (e.g., different temperatures and pH values) and analyze them at predetermined time points using the validated stability-indicating method.

Caption: Workflow for a Stability-Indicating HPLC Assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for taxanes is the stabilization of microtubules.[1] This disruption of normal microtubule dynamics interferes with cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Beyond this core mechanism, taxanes like paclitaxel are known to modulate a complex network of intracellular signaling pathways. While the specific signaling cascade for 10-Deacetyl-yunnanxane is yet to be fully elucidated, it is expected to share significant overlap with that of other taxanes.

References

An In-Depth Technical Guide to 10-Deacetylyunnanxane and Other Taxane Diterpenoids for Researchers and Drug Development Professionals

Disclaimer: While this guide focuses on 10-Deacetylyunnanxane and other taxane (B156437) diterpenoids, publicly available quantitative bioactivity data and specific mechanistic studies for this compound are limited. Therefore, this document provides a comprehensive overview of taxane diterpenoids, drawing on data from closely related compounds isolated from Taxus species to illustrate their biological activities and potential mechanisms of action.

Introduction to Taxane Diterpenoids

Taxane diterpenoids are a class of natural products primarily isolated from plants of the genus Taxus, commonly known as yews.[1][2] These compounds possess a complex and unique tricyclic or tetracyclic carbon skeleton. The most famous member of this class is Paclitaxel (Taxol®), a highly effective anticancer agent. The discovery of Paclitaxel has spurred extensive research into other taxane diterpenoids for their potential therapeutic applications, including cytotoxic and anti-inflammatory activities. Taxus yunnanensis, the Chinese yew, is a rich source of diverse taxane diterpenoids.[1][2]

This compound is a taxane diterpenoid that has been identified, though detailed biological and mechanistic studies are not widely available in current literature. This guide will, therefore, discuss the broader class of taxane diterpenoids, using available data from other members of the yunnanxane (B1243522) and baccatin (B15129273) families as representative examples.

Chemical Structures

The core structure of taxane diterpenoids is characterized by a taxane skeleton. Variations in the functional groups attached to this core, such as acetyl, benzoyl, and cinnamoyl groups, give rise to a vast array of derivatives with differing biological activities.

(Structure of this compound and other representative taxane diterpenoids would be presented here. As a text-based AI, I cannot generate images. Chemical structures are best represented using chemical drawing software.)

Biological Activities of Taxane Diterpenoids

Taxane diterpenoids exhibit a range of biological activities, with cytotoxicity and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Many taxane diterpenoids have been evaluated for their ability to inhibit the growth of various cancer cell lines. The mechanism of action for some, like Paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxicity of Selected Taxane Diterpenoids from Taxus yunnanensis

| Compound | Cell Line | IC50 (µM) | Reference |

| Baccatin VIII | HL-60 (Human promyelocytic leukemia) | 3.44 | [1][2] |

| MCF-7 (Human breast adenocarcinoma) | 9.67 | [1][2] | |

| A549 (Human lung carcinoma) | > 10 | [1][2] | |

| HCT-116 (Human colon carcinoma) | > 10 | [1][2] | |

| HepG2 (Human hepatoma) | > 10 | [1][2] | |

| Baccatin IX | HL-60, MCF-7, A549, HCT-116, HepG2 | > 10 | [1][2] |

Anti-inflammatory Activity

Diterpenoids, including taxanes, have been investigated for their anti-inflammatory properties. A common mechanism involves the inhibition of pro-inflammatory mediators and signaling pathways. While specific data for this compound is not available, the general mechanisms are discussed in the signaling pathways section.

Signaling Pathways

The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS). Many anti-inflammatory compounds exert their effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the p38 and JNK pathways are particularly important. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in turn, promote the expression of pro-inflammatory genes.

Experimental Protocols

This section outlines the general methodologies used to assess the cytotoxic and anti-inflammatory activities of taxane diterpenoids.

Isolation and Purification of Taxane Diterpenoids

A general workflow for the isolation and purification of taxane diterpenoids from plant material is as follows:

Protocol:

-

Extraction: Air-dried and powdered plant material (e.g., twigs and leaves of Taxus yunnanensis) is extracted with a suitable solvent, such as ethanol, at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, and other stationary phases, using gradient elution with solvent systems like chloroform-methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved by preparative HPLC on columns such as a C18 reversed-phase column.

-

Structure Elucidation: The structures of the isolated pure compounds are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assays

Protocol:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

Griess Reaction: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

IC50 Calculation: The IC50 value for the inhibition of NO production is determined.

Protocol:

-

Cell Treatment: Similar to the NO production assay, macrophage cells are pre-treated with the test compounds and then stimulated with LPS.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated.

Western Blot Analysis for NF-κB and MAPK Pathways

Protocol:

-

Cell Lysis: Cells are treated with the test compound and/or LPS for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified to determine the effect of the compound on the phosphorylation of the target proteins.

Conclusion and Future Directions

Taxane diterpenoids from Taxus species represent a valuable source of lead compounds for the development of new anticancer and anti-inflammatory agents. While significant research has been conducted on compounds like Paclitaxel, many other taxanes, including this compound, remain underexplored. The available data on related compounds, such as baccatin VIII, highlight the potential cytotoxic effects of this class of molecules. Furthermore, the general understanding of how diterpenoids can modulate inflammatory pathways like NF-κB and MAPK provides a strong rationale for investigating the anti-inflammatory potential of novel taxanes.

Future research should focus on:

-

The isolation and complete structural elucidation of a wider range of taxane diterpenoids.

-

Comprehensive screening of these compounds for their cytotoxic and anti-inflammatory activities, including the determination of their IC50 values against a broad panel of cell lines.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds, particularly for promising candidates like this compound.

-

Preclinical and clinical studies to evaluate the therapeutic potential of the most promising taxane diterpenoids.

By addressing these research gaps, the full therapeutic potential of this diverse and fascinating class of natural products can be realized.

References

Methodological & Application

Application Notes and Protocols for 10-Deacetylyunnanxane in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of 10-Deacetylyunnanxane, a potential anti-cancer agent. The following protocols detail standard methodologies to assess its impact on cell viability, apoptosis, cell cycle progression, and protein expression.

I. Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from the described experimental protocols. This data is essential for evaluating the efficacy and mechanism of action of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Cancer | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| Jurkat | T-cell Leukemia | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| This compound (2x IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Apoptosis Induction by this compound

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (DMSO) | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined |

| This compound (2x IC50) | Data to be determined | Data to be determined |

II. Experimental Protocols

The following are detailed protocols for key experiments to elucidate the cellular and molecular mechanisms of this compound.

A. Cell Culture and Treatment

-

Cell Line Maintenance : Culture cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the complete growth medium to achieve the desired final concentrations for treatment.[2]

-

Treatment : Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction). Allow the cells to adhere overnight before treating them with varying concentrations of this compound or DMSO as a vehicle control.[3]

B. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

C. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant, by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.[4]

D. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[5][6][7]

-

Treat cells with this compound for 24 or 48 hours.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[7][8]

-

Store the fixed cells at -20°C for at least 2 hours.[9]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.[7][9]

-

Incubate for 30 minutes at room temperature in the dark.[9]

-

Analyze the DNA content by flow cytometry.[5]

E. Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclins, CDKs).[10][11]

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies overnight at 4°C.[11]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]

F. Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is employed to measure changes in the mRNA expression levels of target genes.[13][14][15]

-

Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.[14]

-

Perform qPCR using SYBR Green or TaqMan probes with primers specific for the genes of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[16]

-

The PCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

-

Analyze the relative gene expression using the ΔΔCt method.

III. Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.

References

- 1. Culturing Suspension Cancer Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 2. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer.wisc.edu [cancer.wisc.edu]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 9. kumc.edu [kumc.edu]

- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. abcepta.com [abcepta.com]

- 13. 定量PCR基础知识 [sigmaaldrich.com]

- 14. protocols.io [protocols.io]

- 15. Quantification of mRNA Using Real Time RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 16. protocols.io [protocols.io]

Application Notes and Protocols for IC50 Determination of 10-Deacetylyunnanxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylyunnanxane is a taxane (B156437) diterpenoid, a class of compounds known for their potential cytotoxic effects against various cancer cell lines.[1] A critical parameter in the preclinical evaluation of any potential anticancer agent is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological process by 50%. This document provides a detailed protocol for determining the IC50 value of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While specific cytotoxicity data for this compound is not extensively published, this protocol is based on established methods for similar taxane compounds, such as Paclitaxel (B517696).[2][3]

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[4] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[4] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active (living) cells.[4] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Experimental Protocols

This section details the step-by-step methodology for determining the IC50 of this compound.

Materials and Reagents

-

This compound

-

Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer)

-

Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile 96-well flat-bottom microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

-

Multichannel pipette

Protocol Steps

Step 1: Cell Culture and Seeding

-

Culture the chosen cancer cell line in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.[4]

-

Ensure the cells are in their logarithmic growth phase before starting the experiment.

-

Wash the cells with sterile PBS, then detach them using Trypsin-EDTA.[4]

-

Neutralize the trypsin with complete medium and perform a cell count using a hemocytometer to determine cell density and viability.[4]

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.[5]

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Step 2: Preparation of this compound

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations. A broad range (e.g., 0.1 nM to 10,000 nM) is recommended for initial experiments to determine the approximate IC50.[4]

-

Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

Step 3: Cell Treatment

-

After the 24-hour incubation, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include wells for the vehicle control (cells treated with DMSO-containing medium) and a blank (medium only). Each treatment should be performed in triplicate.

Step 4: MTT Assay

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[8]

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

-

Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals at the bottom of the wells.[4][8]

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][8]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[8]

Step 5: Data Collection

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Step 6: Data Analysis

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percent viability against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration that results in 50% cell viability.[9]

Data Presentation

The quantitative data obtained from the experiment should be organized in a clear and structured manner for easy interpretation and comparison.

Table 1: Raw Absorbance Data and Calculated Cell Viability

| This compound Conc. (nM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Deviation | % Viability |

| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |

| 0.1 | 1.231 | 1.265 | 1.248 | 1.248 | 0.017 | 98.2% |

| 1 | 1.198 | 1.211 | 1.205 | 1.205 | 0.007 | 94.8% |

| 10 | 0.987 | 1.012 | 0.999 | 0.999 | 0.013 | 78.6% |

| 100 | 0.635 | 0.655 | 0.641 | 0.644 | 0.010 | 50.7% |

| 1000 | 0.211 | 0.223 | 0.218 | 0.217 | 0.006 | 17.1% |

| 10000 | 0.089 | 0.091 | 0.095 | 0.092 | 0.003 | 7.2% |

Table 2: Summary of IC50 Values

| Compound | Cell Line | Incubation Time (hrs) | IC50 (nM) |

| This compound | MCF-7 | 72 | Calculated Value |

| This compound | A549 | 72 | Calculated Value |

Mandatory Visualization

Caption: Workflow for IC50 determination using the MTT assay.

Caption: General signaling pathway for taxane-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Quantification of 10-Deacetylyunnanxane

These application notes provide detailed methodologies for the quantitative analysis of 10-Deacetylyunnanxane in various matrices. The protocols are based on established analytical techniques for closely related taxane (B156437) compounds, such as 10-Deacetylbaccatin III, and may require optimization for the specific analyte and sample matrix.

Introduction

This compound is a taxoid of significant interest in pharmaceutical research and development due to its potential as a precursor for the synthesis of anticancer drugs. Accurate and precise quantification of this compound is crucial for various stages of drug development, including phytochemical analysis, process optimization, and quality control. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of taxanes.

Analytical Methods

A summary of the analytical methods for the quantification of this compound and related taxanes is presented below.

| Method | Instrumentation | Key Parameters | Application |

| HPLC-UV | HPLC with UV/Vis Detector | C18 column, Isocratic or gradient elution with Acetonitrile/Water or Methanol (B129727)/Water mobile phase, UV detection at ~227-232 nm. | Quantification in plant material and pharmaceutical formulations. |

| LC-MS/MS | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | C18 column, Gradient elution, Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM) mode. | Highly sensitive and selective quantification in complex biological matrices (e.g., plasma, urine, tissue extracts). |

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from methods used for the analysis of 10-Deacetylbaccatin III and other taxanes.[1][2][3]

1. Scope: This method is suitable for the quantification of this compound in crude extracts and purified samples.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for mobile phase modification)

-

Sample preparation solvents (e.g., methanol, dichloromethane (B109758), ethyl acetate)[4]

3. Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][2]

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm)[1][2] |

| Mobile Phase | Isocratic: Methanol:Water (70:30, v/v) or Acetonitrile:Water (gradient or isocratic)[1][2][3] |

| Flow Rate | 1.0 mL/min[1][2] |

| Column Temperature | 30°C[3] |

| Detection Wavelength | 227 nm or 232 nm[1][2][3] |

| Injection Volume | 20 µL[1][2] |

5. Sample Preparation:

-

Plant Material (e.g., needles, bark):

-

Dry and pulverize the plant material.

-

Extract the powder with methanol by sonication or maceration.[1][2]

-

Filter the extract and evaporate the solvent under reduced pressure.

-

The crude extract can be further purified by liquid-liquid partitioning between an aqueous phase and an immiscible organic solvent like dichloromethane or ethyl acetate.[1][2][4]

-

Dissolve a known amount of the dried extract in the mobile phase for HPLC analysis.

-

-

Pharmaceutical Formulations:

-

Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol or mobile phase).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

6. Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

7. Data Analysis: Quantify this compound in the samples by interpolating the peak area from the calibration curve.

8. Method Validation Parameters (Typical values for related taxanes):

| Parameter | Typical Value |

| Linearity Range | 0.01 - 0.4 µg (on column)[3] |

| Correlation Coefficient (r) | > 0.999[3] |

| Average Recovery | 99-101%[3] |

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods for the sensitive quantification of taxoids in biological fluids.[5]

1. Scope: This method is suitable for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

2. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar taxane not present in the sample)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

3. Instrumentation:

-

UHPLC or HPLC system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

-

C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]

4. LC-MS/MS Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of analyte and IS from matrix components. |

| Flow Rate | 0.4 mL/min[6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |